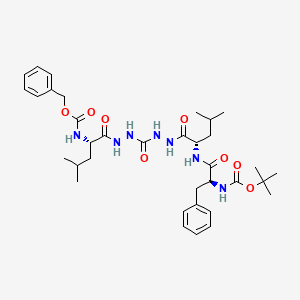

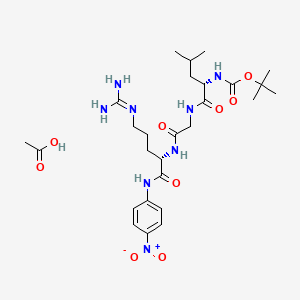

Cathepsin K inhibitor 5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cathepsin K inhibitor 5 is a compound designed to inhibit the activity of cathepsin K, a cysteine protease enzyme highly expressed by osteoclasts. Cathepsin K plays a crucial role in the degradation of type I collagen, the major component of the organic bone matrix. Inhibiting cathepsin K has shown promise in increasing bone mass, improving bone microarchitecture, and strength, making it a potential therapeutic agent for conditions like osteoporosis .

Vorbereitungsmethoden

The preparation of cathepsin K inhibitor 5 involves synthetic routes that include the use of cyanopyrimidine or a ketone as an electrophilic group. These groups are key to exerting a good inhibition effect on cathepsin K . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .

Analyse Chemischer Reaktionen

Cathepsin K inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cysteine proteinases and other proteolytic enzymes . The major products formed from these reactions are typically derivatives that retain the inhibitory activity against cathepsin K .

Wissenschaftliche Forschungsanwendungen

Cathepsin K inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cysteine proteases. In biology and medicine, it is primarily researched for its potential in treating metabolic bone disorders such as osteoporosis. The compound has shown efficacy in preclinical studies by increasing bone mass and improving bone microarchitecture . Additionally, it is being explored for its role in reducing cartilage degeneration in osteoarthritis models .

Wirkmechanismus

The mechanism of action of cathepsin K inhibitor 5 involves binding to the active site of cathepsin K, thereby inhibiting its proteolytic activity. Cathepsin K is responsible for the breakdown of collagen in the bone matrix as part of bone resorption. By inhibiting this enzyme, this compound decreases bone resorption without affecting bone deposition, leading to increased bone mineral density .

Vergleich Mit ähnlichen Verbindungen

Cathepsin K inhibitor 5 can be compared with other cathepsin K inhibitors such as odanacatib, relacatib, and balicatib. These compounds also inhibit cathepsin K but may differ in their selectivity, potency, and pharmacokinetic properties . For instance, odanacatib is a highly selective oral cathepsin K inhibitor that has shown sustained reductions in bone resorption markers . Other similar compounds include inhibitors of cathepsins L, S, and B, which are also involved in bone resorption and other pathological conditions .

Eigenschaften

Molekularformel |

C35H51N7O8 |

|---|---|

Molekulargewicht |

697.8 g/mol |

IUPAC-Name |

benzyl N-[(2S)-4-methyl-1-[2-[[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]carbamoyl]hydrazinyl]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C35H51N7O8/c1-22(2)18-26(36-29(43)28(20-24-14-10-8-11-15-24)38-34(48)50-35(5,6)7)30(44)39-41-32(46)42-40-31(45)27(19-23(3)4)37-33(47)49-21-25-16-12-9-13-17-25/h8-17,22-23,26-28H,18-21H2,1-7H3,(H,36,43)(H,37,47)(H,38,48)(H,39,44)(H,40,45)(H2,41,42,46)/t26-,27-,28-/m0/s1 |

InChI-Schlüssel |

BXITWTOKUFRLRD-KCHLEUMXSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)NNC(=O)NNC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C)CC(C(=O)NNC(=O)NNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)

![(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12363576.png)

![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)